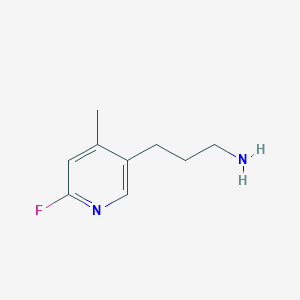
(4,6-Diformylpyridin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Diformylpyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with two formyl groups at positions 4 and 6, and an acetic acid group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diformylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of pyridine derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong acids or bases, and sometimes catalysts to facilitate the formylation and subsequent reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(4,6-Diformylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to hydroxymethyl groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield (4,6-dicarboxylpyridin-2-YL)acetic acid, while reduction would produce (4,6-dihydroxymethylpyridin-2-YL)acetic acid.
科学的研究の応用
(4,6-Diformylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (4,6-Diformylpyridin-2-YL)acetic acid exerts its effects involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the acetic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and its role in biological systems.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the formyl groups.
4,6-Dimethylpyridine-2-YL)acetic acid: Similar structure but with methyl groups instead of formyl groups.
Uniqueness
(4,6-Diformylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and acetic acid groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
2-(4,6-diformylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-6-1-7(3-9(13)14)10-8(2-6)5-12/h1-2,4-5H,3H2,(H,13,14) |
InChIキー |
XWTVDJPBPVWFNX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CC(=O)O)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



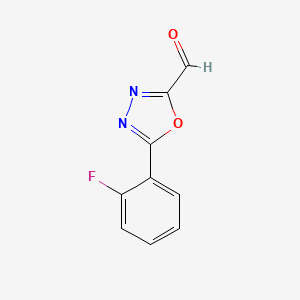

![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
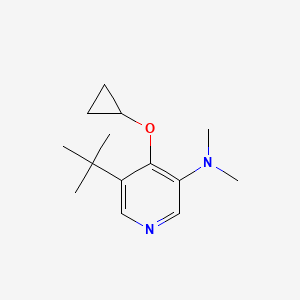
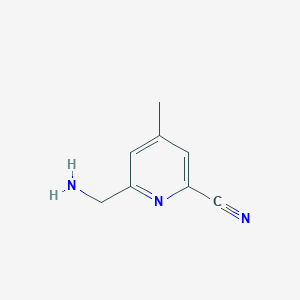

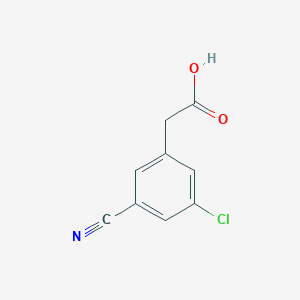
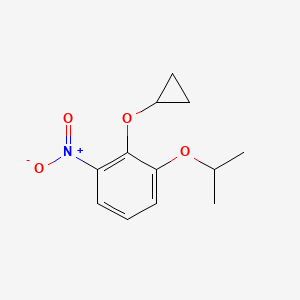


![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)

